molecular formula C20H19N3S B11435460 4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11435460
M. Wt: 333.5 g/mol
InChI Key: UAJCLOXUWRUHEG-UHFFFAOYSA-N
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Description

4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves the reaction of 4-methylphenylhydrazine with phenylhydrazine in the presence of a thiazole derivative. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst under reflux conditions for several hours . The crude product is then purified by crystallization using dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The compound may also interact with DNA or proteins, affecting cellular functions and leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is unique due to the presence of both thiazole and pyrazole rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

4-methyl-2-[5-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C20H19N3S/c1-14-8-10-16(11-9-14)18-12-19(17-6-4-3-5-7-17)23(22-18)20-21-15(2)13-24-20/h3-11,13,19H,12H2,1-2H3

InChI Key

UAJCLOXUWRUHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C

Origin of Product

United States

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